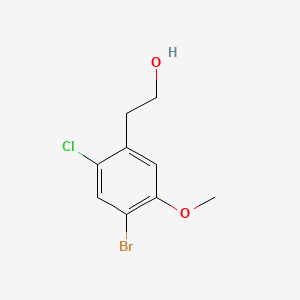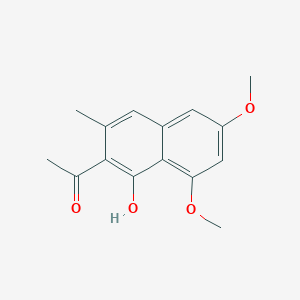
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is a sesquiterpene lactone that can be isolated from the flowers of Inula britannica. This compound has shown significant cytotoxicity to tumor cells .
Méthodes De Préparation
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone can be isolated from the flowers of Inula britannica . The synthetic routes and reaction conditions for this compound are not extensively documented in the available literature. it is known that sesquiterpene lactones can be synthesized through various organic reactions involving terpenoids .
Analyse Des Réactions Chimiques
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone has several scientific research applications, including:
Chemistry: It is used as a reference standard and high-purity natural product for various chemical studies
Biology: The compound exhibits significant cytotoxicity to tumor cells, making it a potential candidate for cancer research
Medicine: Due to its cytotoxic properties, it is being studied for its potential use in developing anti-cancer drugs
Industry: The compound is used in the production of various pharmaceuticals and as a research chemical
Mécanisme D'action
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone exerts its effects through its cytotoxic properties. The exact molecular targets and pathways involved are not fully understood, but it is known to induce cell death in tumor cells .
Comparaison Avec Des Composés Similaires
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is unique due to its specific structure and cytotoxic properties. Similar compounds include other sesquiterpene lactones such as:
Parthenolide: Known for its anti-inflammatory and anti-cancer properties.
Artemisinin: Used as an anti-malarial drug.
Helenalin: Known for its anti-inflammatory and anti-cancer properties
Propriétés
Formule moléculaire |
C21H30O6 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[(3aR,4R,7aR)-5-(5-acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12?,16-,18-,19+/m1/s1 |
Clé InChI |
XHBHYMSLBWDFRZ-MAUKLKHJSA-N |
SMILES isomérique |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
SMILES canonique |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)



![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)

![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)





